2-Bromo-2-(4-nitrophenyl)acetonitrile
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Overview
Description
2-Bromo-2-(4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrN2O2. It is a solid substance that is often used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(4-nitrophenyl)acetonitrile typically involves the bromination of 4-nitrophenylacetonitrile. One common method includes the addition of bromine to a solution of 4-nitrophenylacetonitrile in a suitable solvent such as chlorobenzene. The reaction is carried out at a controlled temperature, usually around 18°C to 28°C, to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(4-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar solvent.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products
Substitution: Products include various substituted phenylacetonitriles.
Reduction: The major product is 2-Amino-2-(4-nitrophenyl)acetonitrile.
Oxidation: Products depend on the specific conditions but can include oxidized derivatives of the original compound.
Scientific Research Applications
2-Bromo-2-(4-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential pharmaceutical applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(4-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The bromine atom and nitro group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The nitro group can undergo reduction, leading to the formation of an amino group, which can further participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetonitrile: Similar in structure but lacks the nitro group.
4-Nitrophenylacetonitrile: Similar but lacks the bromine atom.
2-Bromo-N,N-dimethyl-4-nitroaniline: Contains a dimethylamino group instead of a nitrile group.
Uniqueness
2-Bromo-2-(4-nitrophenyl)acetonitrile is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, along with a nitrile group. This combination of functional groups makes it a versatile compound in various chemical reactions and research applications.
Properties
IUPAC Name |
2-bromo-2-(4-nitrophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-8(5-10)6-1-3-7(4-2-6)11(12)13/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXYIJPBMWDLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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